molecular formula C9H9NO5 B8271870 2-hydroxyethyl 4-nitrobenzoate CAS No. 10516-12-8

2-hydroxyethyl 4-nitrobenzoate

Cat. No.: B8271870
CAS No.: 10516-12-8
M. Wt: 211.17 g/mol
InChI Key: JACGCXYEJRIZNG-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 4-nitrobenzoate (CAS 10516-12-8) is an organic ester with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol . This compound serves as a valuable building block and precursor in various research applications, particularly in organic synthesis and materials science. Its structure, featuring both a nitrobenzoate group and a terminal hydroxyethyl moiety, makes it suitable for further chemical modifications and for the formation of more complex molecular structures. In scientific research, 4-nitrobenzoate derivatives are commonly utilized in the synthesis and characterization of other compounds. For instance, they are classic reagents for preparing crystalline derivatives of alcohols, which are useful for purification and identification purposes due to their sharp melting points . Furthermore, the 4-nitrobenzoate functional group is frequently found in the construction of advanced organic materials. Research into non-linear optical (NLO) materials often employs salts and cocrystals of 4-nitrobenzoic acid derivatives, such as 2-hydroxyethylammonium-4-nitrobenzoate, because of their ability to form intermolecular hydrogen bonds that contribute to high thermal stability and NLO efficiency . Similar derivatives, like thiomorpholinium 4-nitrobenzoate, are also explored for their potential biological activities, including antibacterial and anticancer properties, highlighting the versatility of the 4-nitrobenzoate core in pharmaceutical research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

10516-12-8

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-hydroxyethyl 4-nitrobenzoate

InChI

InChI=1S/C9H9NO5/c11-5-6-15-9(12)7-1-3-8(4-2-7)10(13)14/h1-4,11H,5-6H2

InChI Key

JACGCXYEJRIZNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

a. Prodrug Development

2-Hydroxyethyl 4-nitrobenzoate has been investigated as a prodrug in cancer therapy. Its structure allows it to be converted into active forms by specific enzymes, enhancing the selectivity and efficacy of drug delivery systems. Research indicates that variations in lipophilicity of nitroaromatic prodrugs correlate with improved activation by nitroreductases, which are crucial for targeted cancer treatments .

b. Antimicrobial Activity

Studies have demonstrated that derivatives of 4-nitrobenzoic acid exhibit antimicrobial properties. The introduction of the hydroxyethyl group may enhance solubility and bioavailability, making it a candidate for developing new antimicrobial agents .

Materials Science

a. Cocrystallization Studies

The compound has been used as a coformer in cocrystallization experiments to improve the solubility and stability of active pharmaceutical ingredients (APIs). The formation of cocrystals with this compound can lead to enhanced physicochemical properties, which are beneficial for drug formulation .

b. Nonlinear Optical Materials

Recent investigations into nonlinear optical (NLO) properties have identified this compound as a potential material for NLO applications. Its ability to form stable crystals with significant NLO responses makes it suitable for use in photonic devices and laser technology .

Organic Synthesis

a. Synthetic Intermediates

As a versatile intermediate, this compound is utilized in the synthesis of various organic compounds. Its structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals .

b. Hydrogen Bonding Studies

Research into the hydrogen-bonding network involving this compound has provided insights into molecular packing in crystalline materials. Understanding these interactions is vital for designing new materials with tailored properties .

Table 1: Summary of Applications and Findings

Application AreaKey FindingsReferences
Pharmaceutical ProdrugsEnhanced selectivity and efficacy in cancer therapies through enzyme activation
Antimicrobial AgentsPotential for developing new antimicrobial compounds with improved solubility
CocrystallizationImproved solubility and stability of APIs through cocrystal formation
Nonlinear Optical MaterialsSignificant NLO responses suitable for photonic devices
Organic SynthesisVersatile intermediate for synthesizing complex organic molecules

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the reaction or application. For instance, in reduction reactions, the nitro group is reduced to an amino group through a catalytic hydrogenation process. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions .

Comparison with Similar Compounds

Key Compounds:

4-Nitrobenzoic Acid : The parent acid lacks the ester group, making it more acidic (pKa ~1.5) and reactive in decarboxylation or direct nitro reduction.

Methyl 4-Nitrobenzoate : A simple ester with a methyl group, offering lower polarity and higher volatility compared to hydroxyethyl derivatives.

Ethyl 4-Hydroxy-2-Nitrobenzoate : Contains an additional hydroxyl group at the ortho position, increasing hydrogen-bonding capacity and altering metabolic pathways .

Table 1: Physical and Chemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups Biodegradation Intermediates
4-Nitrobenzoic Acid 167.12 242–244 -COOH, -NO₂ 4-Hydroxylaminobenzoate, Protocatechuate
Methyl 4-Nitrobenzoate 181.15 94–96 -COOCH₃, -NO₂ 4-Aminobenzoate (minor pathway)
Ethyl 4-Hydroxy-2-Nitrobenzoate 225.17 Not reported -COOCH₂CH₃, -OH, -NO₂ 3-Hydroxy-4-acetamidobenzoate (dead-end)
2-Hydroxyethyl 4-Nitrobenzoate* 211.18 (calc.) ~50–60 (estimated) -COOCH₂CH₂OH, -NO₂ Predicted: 4-Hydroxylaminobenzoate, 3-Hydroxy derivatives
(2S)-(+)-Glycidyl 4-Nitrobenzoate 223.18 60–62 Epoxide, -NO₂, -COOCH₂ Not reported; epoxy ring likely resistant to microbial cleavage

*Hypothetical data inferred from structural analogs.

Metabolic and Environmental Behavior

  • 4-Nitrobenzoic Acid and Simple Esters: Degraded by bacteria (e.g., Burkholderia cepacia) via partial reduction to 4-hydroxylaminobenzoate, followed by lyase-mediated conversion to protocatechuate, a central metabolite in the Krebs cycle .
  • Hydroxyethyl Esters: The hydroxyethyl group may slow degradation due to steric hindrance or requirement for esterase activity. Evidence from Ralstonia paucula suggests aminoaromatic co-contaminants (e.g., 4-aminobenzoate) inhibit nitroaromatic degradation, complicating bioremediation .
  • Glycidyl Esters: Epoxy groups resist microbial cleavage, increasing environmental persistence.

Q & A

Q. What comparative metrics validate catalytic efficiency in microwave-assisted vs. conventional synthesis?

  • Methodological Answer : Calculate turnover frequency (TOF):
  • Microwave : TOF = 45 h⁻¹ (300 W, 3 min).
  • Conventional : TOF = 12 h⁻¹ (6 h reflux).
  • Green Metrics : E-factor <0.5 for microwave methods due to reduced solvent use .

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